molecular formula C13H19N4O2+ B15134343 1,3-Dibutylpurin-3-ium-2,6-dione

1,3-Dibutylpurin-3-ium-2,6-dione

Cat. No.: B15134343
M. Wt: 263.32 g/mol
InChI Key: LGUNPPSQVNGGSQ-UHFFFAOYSA-N
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Description

1,3-Dibutylpurin-3-ium-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibutylpurin-3-ium-2,6-dione typically involves the alkylation of purine derivatives. One common method is the reaction of purine with butyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the butyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1,3-Dibutylpurin-3-ium-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dibutylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine (Caffeine): A well-known stimulant with similar purine structure.

    1,3,7-Trimethylxanthine (Theobromine): Found in cocoa and chocolate, with mild stimulant effects.

    1,3-Dimethyluric acid: A metabolite of caffeine with similar chemical properties.

Uniqueness

1,3-Dibutylpurin-3-ium-2,6-dione is unique due to its butyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These substitutions can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19N4O2+

Molecular Weight

263.32 g/mol

IUPAC Name

1,3-dibutylpurin-3-ium-2,6-dione

InChI

InChI=1S/C13H19N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3/q+1

InChI Key

LGUNPPSQVNGGSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=NC=NC2=[N+](C1=O)CCCC

Origin of Product

United States

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